Boc-Lys(Boc)-Pro-OH
Overview
Description
Boc-Lys(Boc)-Pro-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysyl-L-proline, is a protected dipeptide derivative. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The presence of the tert-butoxycarbonyl (Boc) groups provides protection to the amino groups, preventing unwanted side reactions during peptide chain elongation.
Mechanism of Action
Target of Action
Boc-Lys(Boc)-Pro-OH is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
This compound interacts with its targets, the HDACs, by serving as a substrate . HDACs remove the acetyl groups from the lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation-deacetylation pathway . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Pharmacokinetics
It is known that the compound is a solid with a molecular weight of 34642 . It has a predicted density of 1.109±0.06 g/cm3, a predicted boiling point of 514.4±45.0 °C, and a predicted vapor pressure of 5.74E-12mmHg at 25°C .
Result of Action
The result of this compound’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its predicted boiling point . .
Biochemical Analysis
Biochemical Properties
Boc-Lys(Boc)-Pro-OH plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This compound, as a lysine derivative, can be a substrate for these enzymes .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with HDACs . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Therefore, this compound, as a substrate for these enzymes, can indirectly influence these cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with HDACs . HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates . Therefore, this compound, as a substrate for these enzymes, can influence these molecular processes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in the metabolic pathway of lysine degradation, where it interacts with enzymes such as HDACs
Subcellular Localization
Given its role as a substrate for HDACs, it is likely to be found in the nucleus where these enzymes are typically located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Boc)-Pro-OH typically involves the following steps:
Protection of Lysine: Lysine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Lys(Boc)-OH.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are protected using Boc2O and TEA.
Automated Coupling: Automated peptide synthesizers are employed to couple the protected lysine with proline efficiently.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions:
Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino groups.
Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection.
Coupling: Reagents such as DIC, EDC, HOBt, and NHS are used for coupling reactions.
Major Products Formed
Deprotection: Removal of Boc groups yields free lysine and proline residues.
Coupling: Formation of longer peptide chains by coupling with other amino acids.
Scientific Research Applications
Boc-Lys(Boc)-Pro-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins due to its stability and ease of handling.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.
Drug Development: It serves as a building block in the development of peptide-based drugs.
Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme-substrate interactions.
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Boc)-OH: A similar compound with only lysine protected by Boc groups.
Fmoc-Lys(Boc)-OH: Another protected lysine derivative with a different protecting group (Fmoc) for the α-amino group.
Uniqueness
Boc-Lys(Boc)-Pro-OH is unique due to the presence of both lysine and proline residues, making it a versatile building block for synthesizing peptides with specific sequences and properties. The dual Boc protection ensures stability during synthesis and allows for selective deprotection .
Properties
IUPAC Name |
(2S)-1-[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJKNMOGSRQMN-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718544 | |
Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198475-99-9 | |
Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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